molecular formula C5H10O3S B108495 Cyclopentanesulfonic acid CAS No. 19247-73-5

Cyclopentanesulfonic acid

Cat. No. B108495
CAS RN: 19247-73-5
M. Wt: 150.2 g/mol
InChI Key: YAIKGZQRXQYYJZ-UHFFFAOYSA-N
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Description

Cyclopentanesulfonic acid (CPSA) is an organic compound composed of one cyclopentane ring, one sulfonate group, and one carboxylic acid group. It is a white, crystalline solid with a molecular weight of 176.2 g/mol. It has a melting point of 145 °C and a boiling point of 242 °C. CPSA is used in a variety of applications, including as a surfactant, chelating agent, and corrosion inhibitor. It can also be used as a catalyst for organic reactions or as a ligand for metal complexes.

Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids

Cyclopentanesulfonic acid plays a role in the synthesis of cyclic hydroxamic acids. This process involves the treatment of cyclobutanone or cyclopentanone with N-hydroxybenzenesulfonamide under basic conditions, leading to ring-expanded cyclic hydroxamic acids. This method demonstrates a mechanism that includes the addition of the N-anion of N-hydroxybenzenesulfonamide to the ketone and a C-nitroso intermediate rearrangement (Banerjee & King, 2009).

Synthesis and Reactivity in Organometallic Chemistry

In organometallic chemistry, this compound derivatives serve as ligands in the synthesis of palladium(II) alkyl complexes. These complexes, such as (κ2-P,O-2a)PdMe(pyridine) and (κ2-P,O-2b)PdMe(pyridine), have been shown to polymerize ethylene and copolymerize ethylene with methyl acrylate, leading to linear polymers with various applications (Black & Jordan, 2017).

Electrolytic Dissociation in Pharmaceutical Intermediates

Cyclopentanedicarboxylic acids, closely related to this compound, are significant in the pharmaceutical industry as intermediates. Their behavior in solutions, particularly their electrolytic dissociation, influences the distribution of bioactive forms in solutions. This understanding is crucial for optimizing pharmaceutical formulations (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Application in Drug Design

This compound derivatives have been explored as isosteres for the carboxylic acid functional group in drug design. For instance, cyclopentane-1,3-dione derivatives have shown potential in replacing the carboxylic acid group in thromboxane A2 receptor antagonists, demonstrating similar efficacy in binding assays (Ballatore et al., 2011).

Synthesis of Taurine Analogues

This compound is involved in the synthesis of taurine analogues. The method includes sulfur monochloride addition to alkenes like cyclopentene, followed by oxidation and chlorine substitution, leading to aminothis compound (Machetti et al., 2002).

Eco-Friendly Solvent Applications

This compound derivatives are being investigated as eco-friendly solvents in biotechnology and biorefineries. Cyclopentyl methyl ether (CPME), derived from cyclopentanol or cyclopentanone, offers valuable properties like low peroxide formation, stability, and high boiling point, making it suitable for diverse applications (de Gonzalo, Alcántara, & Domínguez de María, 2019).

Safety and Hazards

Cyclopentanesulfonic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Cyclopentanesulfonic acid are not mentioned in the search results, there are ongoing research and developments in the field of chemical synthesis and applications of similar compounds .

properties

IUPAC Name

cyclopentanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKGZQRXQYYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577104
Record name Cyclopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19247-73-5
Record name Cyclopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A one liter three-neck flask was charged with 300 mL of methylene chloride and 25 grams (245 mmole) of cyclopentyl mercaptan to produce a reaction solution. The reaction solution was chilled to 15° C. in an ice-water bath and followed by the addition of 190 mL of 35% peroxy acetic acid. Said peroxy acetic acid was added over a period of about 3 hours and the reaction solution was maintained at a temperature of about 18°-26° C. After the reaction solution was stirred overnight at room temperature, 100 mL of water and 25 grams of sodium bisulfite were added followed by 2 additional hours of stirring. The reaction solution was then reduced on a rotovap and the pH was adjusted with dilute hydrochloric acid until a white solid precipitate formed. Said precipitate was isolated via filtration and dried in vacuo (50% yield of cyclopentane sulfonic acid).
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peroxy acetic acid
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190 mL
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peroxy acetic acid
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25 g
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100 mL
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25 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanesulfonic acid
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Cyclopentanesulfonic acid

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